- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90

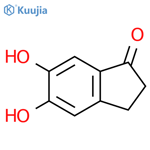

Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

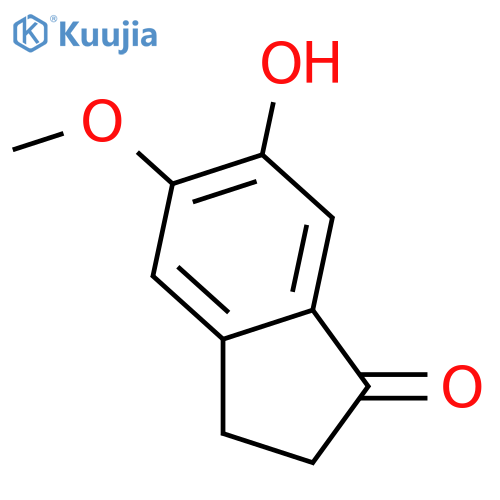

90843-62-2 structure

Nom du produit:6-Hydroxy-5-methoxy-1-indanone

Numéro CAS:90843-62-2

Le MF:C10H10O3

Mégawatts:178.184603214264

MDL:MFCD08694213

CID:808161

PubChem ID:233148

6-Hydroxy-5-methoxy-1-indanone Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-

- 6-Hydroxy-5-methoxy-1-indanone

- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

- 5-methoxy-6-hydroxyindan-1-one

- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

- 6-Hydroxy-5-methoxy-indan-1-on

- 6-hydroxy-5-methoxyindan-1-one

- 6-hydroxy-5-methoxyindanone

- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)

- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)

- NSC 31250

- AS-60308

- AKOS000279837

- NSC31250

- BDBM50386066

- SCHEMBL662848

- EN300-188996

- SY126437

- CS-0036171

- NSC-31250

- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one

- MFCD08694213

- 90843-62-2

- 6-Hydroxy-5-methoxy-indan-1-one

- DTXSID30283405

- CHEMBL2043047

- FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Z1198181226

- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-

-

- MDL: MFCD08694213

- Piscine à noyau: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3

- La clé Inchi: FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Sourire: O=C1CCC2C1=CC(=C(C=2)OC)O

Propriétés calculées

- Qualité précise: 178.06300

- Masse isotopique unique: 178.063

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 1

- Complexité: 214

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.5A^2

- Le xlogp3: 1.3

Propriétés expérimentales

- Dense: 1.296

- Point d'ébullition: 378.7°Cat760mmHg

- Point d'éclair: 157.3°C

- Indice de réfraction: 1.601

- Le PSA: 46.53000

- Le LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | H946329-50mg |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 50mg |

$173.00 | 2023-05-18 | ||

| Alichem | A079001122-1g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 1g |

$660.54 | 2023-08-31 | |

| Aaron | AR00GXV6-100mg |

6-Hydroxy-5-Methoxy-1-Indanone |

90843-62-2 | 95% | 100mg |

$180.00 | 2025-01-24 | |

| A2B Chem LLC | AH89286-2g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 2g |

$976.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 250mg |

¥4633.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 1g |

¥10800.00 | 2024-04-25 | |

| Enamine | EN300-188996-10g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 10g |

$2201.0 | 2023-09-18 | |

| Enamine | EN300-188996-5g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 5g |

$1200.0 | 2023-09-18 | |

| A2B Chem LLC | AH89286-5g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 5g |

$1562.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 2.5g |

¥17640.00 | 2024-04-25 |

6-Hydroxy-5-methoxy-1-indanone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrofluoric acid

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C

Référence

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

Référence

- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled

Référence

- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; 5 min, cooled

1.2 Reagents: Water ; 5 min, cooled

Référence

- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C

Référence

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt

Référence

- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Référence

- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Thionyl chloride

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Référence

- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C

Référence

- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C

Référence

- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C

Référence

- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide

Référence

- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Methanesulfonic acid ; rt → 90 °C

Référence

- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

Référence

- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

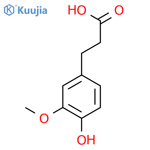

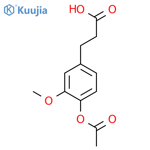

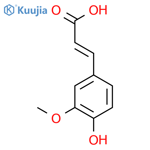

- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-

- Dihydroferulic acid

- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

- Ferulic acid

6-Hydroxy-5-methoxy-1-indanone Preparation Products

6-Hydroxy-5-methoxy-1-indanone Littérature connexe

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

2. Back matter

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Produits connexes

- 5111-70-6(5-Methoxy-1-indanone)

- 13623-25-1(6-methoxyindan-1-one)

- 6342-80-9(4,5-Dimethoxy-1-indanone)

- 13575-75-2(6,7-Dimethoxy-1-tetralone)

- 2107-69-9(5,6-Dimethoxy-1-indanone)

- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)

- 2629-59-6((2R)-2-amino-3-(ethylsulfanyl)propanoic acid)

- 1251560-84-5(N-(4-ethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide)

- 314251-46-2((2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide)

- 1780219-01-3(2-(3-methylphenyl)methyl-2H-1,2,3-triazol-4-amine)

Fournisseurs recommandés

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif

Taizhou Jiayin Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot